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Compound of Interest

Compound Name: 5-chloro-3-ethoxy-2-nitroPyridine

Cat. No.: B12065465

Get Quote

Executive Summary
5-chloro-3-ethoxy-2-nitropyridine is a highly functionalized heterocyclic building block,

valuable in the development of kinase inhibitors and agrochemicals. The presence of the nitro

group at the C2 position, flanked by an ethoxy group (C3) and a chlorine atom (C5), creates a

unique electronic environment that allows for orthogonal functionalization.

This protocol details a regioselective synthesis designed to avoid common pitfalls such as

"denitration" (displacement of the nitro group) or incorrect halogen displacement observed in

direct nucleophilic aromatic substitution (

) approaches.

Key Strategy: The synthesis utilizes a "Nitration-First, Alkylation-Second" approach starting

from the commercially available 5-chloropyridin-3-ol. This route leverages the strong ortho-

directing effect of the hydroxyl group to install the nitro moiety at the C2 position, followed by O-

alkylation to secure the ethyl group.
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Direct

on 3,5-dichloro-2-nitropyridine with ethoxide is risky due to competing reaction pathways:

Nitro Displacement: The nitro group at C2 is highly labile and often displaced by alkoxides to

form 2-ethoxy-3,5-dichloropyridine.

Regioselectivity Issues: Nucleophilic attack can occur at C5 (para to NO₂) or C3 (ortho to

NO₂), leading to inseparable isomeric mixtures.

Selected Pathway (The Phenol Route):

Precursor: 5-chloropyridin-3-ol (5-chloro-3-hydroxypyridine).[1]

Step 1 (Nitration): Electrophilic aromatic substitution. The -OH group at C3 strongly activates

the C2 position (ortho) and C4 (ortho). The C5-Cl group deactivates the ring but directs

ortho/para relative to itself. The C2 position is electronically favored (ortho to OH, para to Cl)

and sterically accessible.

Step 2 (O-Alkylation): Williamson ether synthesis locks the ethoxy group without disturbing

the nitro or chloro substituents.
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Figure 1: Synthetic pathway designed for high regiocontrol.

Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-nitro-3-pyridinol
Objective: Install the nitro group at the C2 position via electrophilic aromatic substitution.

Reagents:

5-Chloropyridin-3-ol (10.0 g, 77.2 mmol)
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Fuming Nitric Acid (

, 15 mL)

Concentrated Sulfuric Acid (

, 40 mL)

Ice/Water (for quenching)

Procedure:

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel,

and internal thermometer. Place in an ice-salt bath (

).

Acid Preparation: Add concentrated

(40 mL) to the flask. Carefully add 5-chloropyridin-3-ol portion-wise, maintaining internal
temperature

. Stir until fully dissolved.

Nitration: Add fuming

(15 mL) dropwise via the addition funnel over 30 minutes. Caution: Exothermic. Maintain
temperature

.

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT)

and stir for 1 hour. Then, heat the mixture to

for 2 hours to ensure completion. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[2]

Quench: Cool the mixture to RT. Pour the reaction mass slowly onto 200 g of crushed ice

with vigorous stirring. A yellow precipitate should form.[3]

Isolation: Filter the solid. If no solid forms, neutralize carefully with solid
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to pH 3-4 (isoelectric point) to precipitate the product.

Purification: Recrystallize the crude solid from Ethanol/Water or wash with cold water and

dry under vacuum.

Expected Yield: 60-75%

Appearance: Yellow solid.

Step 2: Synthesis of 5-Chloro-3-ethoxy-2-nitropyridine
Objective: O-Alkylation of the hydroxyl group.

Reagents:

5-Chloro-2-nitro-3-pyridinol (5.0 g, 28.6 mmol)

Ethyl Iodide (EtI) (6.7 g, 3.5 mL, 43.0 mmol, 1.5 eq)

Potassium Carbonate (

) (7.9 g, 57.2 mmol, 2.0 eq)

DMF (Dimethylformamide, anhydrous) (50 mL)

Ethyl Acetate / Brine (for workup)[4][5]

Procedure:

Setup: Equip a 100 mL round-bottom flask with a stir bar and a reflux condenser under

nitrogen atmosphere.

Dissolution: Dissolve the intermediate (5.0 g) in anhydrous DMF (50 mL).

Deprotonation: Add

(7.9 g) in one portion. The suspension may change color (formation of phenoxide). Stir at
RT for 15 minutes.

Alkylation: Add Ethyl Iodide (3.5 mL) dropwise.
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Heating: Heat the mixture to

for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[4] The starting material spot (polar)
should disappear, and a less polar product spot should appear.

Workup: Cool to RT. Dilute with water (150 mL) and extract with Ethyl Acetate (

mL).

Washing: Wash combined organic layers with water (

mL) and brine (

mL) to remove DMF. Dry over

.[4]

Purification: Concentrate under reduced pressure. Purify the residue via silica gel column

chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 80-90%

Appearance: Pale yellow/off-white solid or oil.

Process Workflow Diagram
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Step 1: Nitration
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Figure 2: Step-by-step experimental workflow.
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Analytical Data Summary

Compound Molecular Formula MW ( g/mol )

Expected

NMR Features
(CDCl

)

Precursor 129.54 8.2 (d), 8.1 (d), 7.3

(dd) (Pyridine protons)

Intermediate 174.54

10.5 (s, OH), 8.0 (s,

H6), 7.6 (s, H4) (Shift

due to NO

)

Target 202.60

8.1 (d, H6), 7.5 (d,

H4), 4.2 (q,

), 1.5 (t,

)

Safety & Handling
Nitration Risks: The reaction of pyridine derivatives with fuming nitric acid is exothermic.

Runaway exotherms can occur if temperature control is lost. Always add acid slowly at low

temperatures.

Alkyl Halides: Ethyl iodide is an alkylating agent and a potential carcinogen. Use in a fume

hood.

Nitro Compounds: Polynitrated byproducts (if temperature is too high) can be shock-

sensitive. Do not overheat the nitration residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b12065465?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12065465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

